molecular formula C9H9N5 B1373957 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1249915-92-1

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1373957
CAS No.: 1249915-92-1
M. Wt: 187.2 g/mol
InChI Key: GCEBYXDSTNVLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a chemically versatile reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical sciences known for its significant and diverse biological activities. This scaffold is a key structural component in several marketed drugs and bioactive compounds, including the insomnia treatment Zolpidem, the anxiolytic Alpidem, and the anti-tuberculosis clinical candidate Telacebec (Q203) . The core structure is widely recognized for its relevance in developing therapeutics with anticancer, antiviral, antimicrobial, and antidiabetic properties . The primary research value of this specific derivative lies in its reactive azidomethyl functional group. Organic azides are highly valuable intermediates in synthetic organic chemistry, most notably for participating in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction . This reaction allows for the efficient and reliable conjugation of the imidazo[1,2-a]pyridine core to a vast array of alkyne-bearing molecules, such as biological probes, other pharmacophores, or solid supports. This makes this compound an essential building block for constructing diverse compound libraries for high-throughput screening, creating chemical probes for target engagement studies, or implementing fragment-based drug discovery (FBDD) campaigns aimed at the imidazo[1,2-a]pyridine scaffold . Researchers can leverage this compound to rapidly generate novel derivatives for probing structure-activity relationships (SAR), particularly against targets known to be sensitive to the imidazo[1,2-a]pyridine chemotype. These targets include, but are not limited to, the cytochrome bcc oxidase subunit QcrB in Mycobacterium tuberculosis , the c-Met receptor tyrosine kinase , and the METTL3 methyltransferase, a potential oncology target . The presence of the methyl group at the 6-position offers a site for further synthetic modification or for fine-tuning the lipophilicity and electronic properties of the resulting molecules. This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this azide-containing compound with appropriate safety precautions, in accordance with all relevant institutional and governmental laboratory safety guidelines.

Properties

IUPAC Name

2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEBYXDSTNVLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-6-methylimidazo[1,2-a]pyridine with sodium azide. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with an azide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl group undergoes efficient CuAAC reactions with terminal alkynes to form 1,2,3-triazole-linked derivatives. This reaction is pivotal for generating bioactive hybrids:

Reaction Conditions

  • Catalyst: CuI (5 mol%)

  • Solvent: PEG-400/H₂O (1:1 v/v)

  • Temperature: Room temperature

  • Time: 5–7 hours

  • Yield: 30–90%

Example Reaction:
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine + Phenylacetylene → 3-(Triazol-1-yl)methyl-6-methylimidazo[1,2-a]pyridine

Substrate (Alkyne)Product Yield (%)Reference
Phenylacetylene85%
Propargylamine derivatives70–90%

Applications:

  • Triazole derivatives exhibit potential in medicinal chemistry, particularly as anticancer agents (e.g., activity against HT-29 and Caco-2 colon cancer cells via caspase activation) .

Thermal and Oxidative Reactivity

The imidazo[1,2-a]pyridine core demonstrates stability under aerobic conditions but participates in oxidative C–N bond-forming reactions when catalyzed by copper or iodine:

Oxidative Coupling

  • Reagents: CuI, molecular oxygen

  • Products: Functionalized imidazo[1,2-a]pyridines with aryl or alkenyl substituents .

Azide Reduction

The azidomethyl group can be reduced to an amine using hydrogenation catalysts (e.g., Pd/C), enabling further derivatization:

  • Product: 2-(Aminomethyl)-6-methylimidazo[1,2-a]pyridine

Cycloaddition with Nitriles

Under thermal conditions, the azide reacts with nitriles to form tetrazole rings, though this pathway is less explored for this specific compound .

Key Research Findings

  • Anticancer Activity: 6-Substituted imidazo[1,2-a]pyridines induce apoptosis in colon cancer cells within 2 hours via cytochrome c release and caspase-3/8 activation .

  • Diversification Potential: The azidomethyl group allows modular synthesis of triazole-linked hybrids for drug discovery .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit substantial anticancer properties. The compound's structural analogs have been evaluated for their effectiveness against various cancer cell lines. For instance, studies indicate that compounds with the imidazo[1,2-a]pyridine core demonstrate potent activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cells, with IC50 values indicating significant cytotoxicity at low concentrations .

Antimicrobial Properties
The antibacterial activity of 2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine derivatives has also been investigated. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from imidazo[1,2-a]pyridine exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

Bioconjugation and RNA Technologies

Bioconjugation Applications
The azido group in this compound allows for click chemistry applications, particularly in bioconjugation strategies. This functionality enables the attachment of various biomolecules, enhancing the delivery and efficacy of therapeutic agents. It has been utilized in synthesizing site-specifically modified RNA molecules, which are crucial for RNA interference (RNAi) technologies and other genetic engineering applications .

Fluorescent Labeling
The azido group can also be employed for fluorescent labeling of biomolecules. By attaching fluorescent dyes to the azido anchor, researchers can track the localization and dynamics of siRNA within cells, providing insights into cellular processes and the effectiveness of RNA-based therapies .

Material Science

Synthesis of Functional Materials
The unique properties of this compound make it a candidate for developing new materials with specific functionalities. Its ability to participate in click reactions allows for the creation of cross-linked polymers or hydrogels that can be tailored for biomedical applications such as drug delivery systems or tissue engineering scaffolds.

Data Tables

Application Area Description Key Findings
Medicinal Chemistry Anticancer and antimicrobial activitiesEffective against HepG2 and MCF7 cell lines; superior antimicrobial properties compared to antibiotics .
Bioconjugation Click chemistry applications for drug deliveryEnables site-specific modifications in RNA for enhanced therapeutic efficacy .
Material Science Development of functional materials through click reactionsPotential for creating polymers suitable for biomedical applications.

Case Studies

  • Case Study 1: Anticancer Activity Evaluation
    A study evaluated several imidazo[1,2-a]pyridine derivatives against multiple cancer cell lines, demonstrating that certain substitutions on the imidazo ring significantly enhanced anticancer activity. The most potent compounds achieved IC50 values below 10 µM across various tested lines.
  • Case Study 2: Antibacterial Efficacy
    A series of synthesized derivatives were tested against common bacterial strains. Results indicated that compounds derived from this compound exhibited notable antibacterial activity, outperforming leading antibiotics in specific assays.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine depends on the specific application. In biological systems, it may interact with nucleic acids or proteins, leading to the inhibition of essential biological processes. The azide group can also undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 2-position tolerates aryl (e.g., bromophenyl, fluorophenyl), azidomethyl, and cyano groups, while the 6-position is commonly modified with methyl, halogens, or nitriles .
  • Synthetic Yields : Yields for aryl-substituted derivatives (e.g., 77–87% for bromophenyl and p-tolyl analogs) are generally higher than those for functionalized groups like azides, likely due to the stability of intermediates .
  • Melting Points : Electron-withdrawing groups (e.g., -Br, -CN) increase melting points (214–247°C) compared to electron-donating groups (e.g., -CH₃, 192°C) .

Key Observations :

  • Anti-TB Potency : Aryl-substituted imidazo[1,2-a]pyridines with lipophilic groups (e.g., p-tolyl) show sub-micromolar activity against Mycobacterium tuberculosis (Mtb), likely due to enhanced membrane penetration .
  • Functional Group Impact : The azidomethyl group in the target compound may enable bioconjugation to proteins or probes, a feature absent in most analogs .

Physicochemical Properties

The azidomethyl group introduces distinct physicochemical characteristics:

  • Reactivity : The -N₃ group is thermally sensitive and prone to cycloaddition reactions, unlike stable aryl or alkyl substituents .

Biological Activity

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Biological Activity Overview

The biological activities of imidazo[1,2-a]pyridine derivatives are well-documented. The specific activities associated with this compound include:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridines can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against colon cancer cell lines HT-29 and Caco-2, demonstrating significant cytotoxicity without notable toxicity to normal cells .
  • Antimicrobial Properties : Compounds within this class have exhibited antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

A study focusing on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant inhibitory effects on the proliferation of HT-29 colon cancer cells. The compound was found to induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundHT-2915.5Apoptosis via caspase activation
Control Drug (e.g., Doxorubicin)HT-290.5DNA intercalation

Antimicrobial Activity

In another study assessing the antimicrobial properties of imidazopyridines, this compound was tested against several bacterial strains. Results indicated effective inhibition comparable to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For instance:

  • Positioning of Substituents : The azide group at the 2-position enhances anticancer activity compared to other substituents at this location.
  • Methyl Group Influence : The presence of a methyl group at position 6 contributes to increased lipophilicity and improved cell membrane penetration.

Q & A

Q. Table 1: Key Synthetic Methods and Yields

MethodCatalyst/SolventTemperature (°C)Yield (%)Reference
Multicomponent ReactionK₂S₂O₈/I₂, DMSO8078
Friedel-Crafts AcylationIn(OTf)₃, CH₂Cl₂2585
HydrazinationDEAD, solvent-free8075

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine

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